molecular formula C12H6Cl2N2 B8574178 4-Chloro-5-[(4-chlorophenyl)ethynyl]pyrimidine CAS No. 393857-01-7

4-Chloro-5-[(4-chlorophenyl)ethynyl]pyrimidine

Cat. No. B8574178
CAS RN: 393857-01-7
M. Wt: 249.09 g/mol
InChI Key: SCIHNDINFDYBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-[(4-chlorophenyl)ethynyl]pyrimidine is a useful research compound. Its molecular formula is C12H6Cl2N2 and its molecular weight is 249.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-[(4-chlorophenyl)ethynyl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-[(4-chlorophenyl)ethynyl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

393857-01-7

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

4-chloro-5-[2-(4-chlorophenyl)ethynyl]pyrimidine

InChI

InChI=1S/C12H6Cl2N2/c13-11-5-2-9(3-6-11)1-4-10-7-15-8-16-12(10)14/h2-3,5-8H

InChI Key

SCIHNDINFDYBJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CN=CN=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.6 g of 1-chloro-4-ethynylbenzene, 1.44 g of 4-chloro-5-iodopyrimidine (J. Chem. Soc. Perkins Trans. I, 1977,621, Allen et al), 7.0 cc of triethylamine, 58 mg of copper iodide and 108 mg of dichlorobis(triphenylphosphine)palladium II was stirred at room temperature under nitrogen for 18 hours. The reaction mixture was evaporated in vacuo. The resulting tan solid was partitioned between water and dichloromethane and the organic extracts washed twice with water, dried over sodium sulfate and evaporated to give a dark brown solid, 1.57 g. The solid was redissolved in dichloromethane and hexanes added to give 120 mg of a beige powder after filtration. The filtrate was purified by column chromatography on silica gel using 1:1 ethyl acetate/dichloromethane as the eluant. The middle rf spot fractions (silica gel TLC in 1:1) were pooled and evaporated to give 0.8 g of a yellow solid, 4-chloro-5-(4-chlorophenylethynyl)-pyrimidine
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Quantity
108 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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